
5-Acetohydroximoylindane
Descripción general
Descripción
5-Acetohydroximoylindane is a chemical compound with the molecular formula C11H13NO . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of a compound like 5-Acetohydroximoylindane can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Aplicaciones Científicas De Investigación
Chemical Synthesis
“5-Acetohydroximoylindane” could potentially be used in chemical synthesis processes. However, the specific details of its use in this context are not readily available .
Pharmaceuticals
While there’s no direct evidence of “5-Acetohydroximoylindane” being used in pharmaceuticals, compounds with similar structures have been used in the development of various drugs. It’s possible that “5-Acetohydroximoylindane” could have similar applications.
Cosmetics
Again, while there’s no direct evidence of “5-Acetohydroximoylindane” being used in cosmetics, compounds with similar structures have been used in the development of various cosmetic products. It’s possible that “5-Acetohydroximoylindane” could have similar applications.
Food Industry
There’s no direct evidence of “5-Acetohydroximoylindane” being used in the food industry. However, compounds with similar structures have been used in various food processing and preservation techniques.
Agriculture
There’s no direct evidence of “5-Acetohydroximoylindane” being used in agriculture. However, compounds with similar structures have been used in various agricultural applications.
Industrial Applications
There’s no direct evidence of “5-Acetohydroximoylindane” being used in industrial applications. However, compounds with similar structures have been used in various industrial processes.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQPZHZGJWHZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385014 | |
| Record name | 5-ACETOHYDROXIMOYLINDANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetohydroximoylindane | |
CAS RN |
36795-33-2 | |
| Record name | 5-ACETOHYDROXIMOYLINDANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

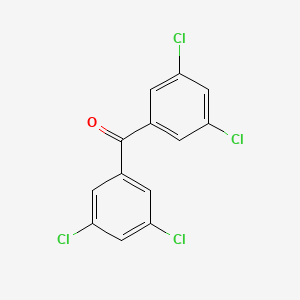
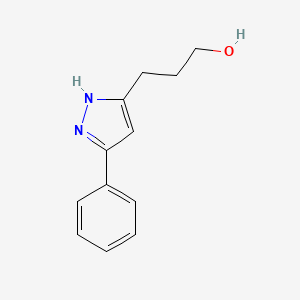
![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)
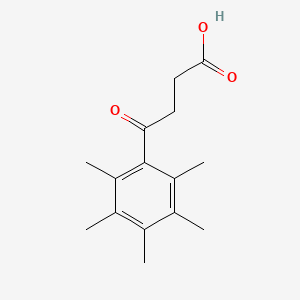
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)
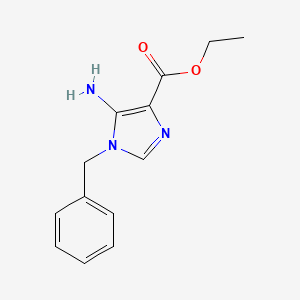

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)
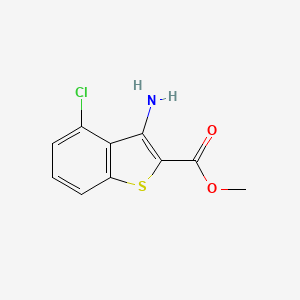


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)
